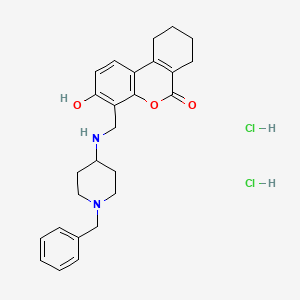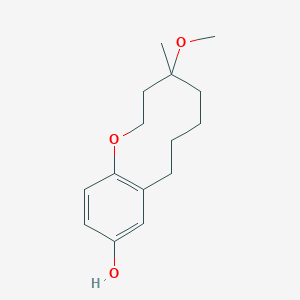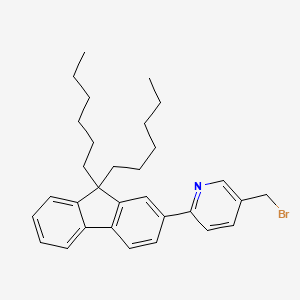
C34H48Br2O3
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with the molecular formula C34H48Br2O3 is a complex organic molecule that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of bromine atoms, which often impart significant reactivity and potential for diverse applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C34H48Br2O3 typically involves multi-step organic reactions. One common approach is the bromination of a precursor molecule, which can be achieved using bromine or bromine-containing reagents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or chloroform, and the process may require catalysts to enhance the reaction efficiency.
Industrial Production Methods
On an industrial scale, the production of This compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction parameters such as temperature, pressure, and reagent concentration, which are crucial for the successful synthesis of this compound.
化学反応の分析
Types of Reactions
C34H48Br2O3: undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.
Substitution: The bromine atoms in can be substituted by other nucleophiles, such as hydroxide ions or amines, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学的研究の応用
C34H48Br2O3: has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of brominated compounds.
Biology: The compound’s reactivity makes it useful in the study of enzyme mechanisms and protein interactions.
Medicine: Research into its potential as a pharmaceutical intermediate is ongoing, with studies focusing on its role in drug development.
Industry: It is employed in the manufacture of specialty chemicals and materials, including polymers and advanced composites.
作用機序
The mechanism by which C34H48Br2O3 exerts its effects involves its interaction with specific molecular targets. The bromine atoms play a crucial role in these interactions, often participating in halogen bonding or acting as leaving groups in substitution reactions. The pathways involved may include the activation of certain enzymes or the inhibition of specific biochemical processes.
類似化合物との比較
Similar Compounds
C34H48Cl2O3: A chlorinated analogue with similar reactivity but different physical properties.
C34H48I2O3: An iodinated analogue that exhibits distinct reactivity due to the larger atomic radius of iodine.
C34H48F2O3: A fluorinated analogue known for its increased stability and resistance to degradation.
Uniqueness
C34H48Br2O3: is unique due to the specific reactivity imparted by the bromine atoms. This reactivity makes it particularly valuable in synthetic chemistry and industrial applications where precise control over reaction pathways is required.
特性
分子式 |
C34H48Br2O3 |
|---|---|
分子量 |
664.5 g/mol |
IUPAC名 |
(3,4-dibromophenyl) [(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] carbonate |
InChI |
InChI=1S/C34H48Br2O3/c1-4-5-6-7-8-9-10-23-12-15-28-27-14-11-24-21-26(17-19-34(24,3)29(27)18-20-33(23,28)2)39-32(37)38-25-13-16-30(35)31(36)22-25/h11,13,16,22-23,26-29H,4-10,12,14-15,17-21H2,1-3H3/t23-,26-,27-,28-,29-,33+,34-/m0/s1 |
InChIキー |
ZHFOXALTEOYOCL-UJBXECBASA-N |
異性体SMILES |
CCCCCCCC[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)OC5=CC(=C(C=C5)Br)Br)C)C |
正規SMILES |
CCCCCCCCC1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)OC5=CC(=C(C=C5)Br)Br)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Methanone, [3-methyl-5-(1-methylethyl)-4-isoxazolyl][4-(3-methylphenyl)-1-piperazinyl]-](/img/structure/B15173800.png)
![3-[(Bicyclo[2.2.1]heptan-2-yl)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B15173806.png)






![1H-Pyrrolo[2,3-b]pyridine-1-acetic acid, 6-chloro-2-formyl-, 1,1-dimethylethyl ester](/img/structure/B15173848.png)
![[4-[(11S,12R,16S)-11-(1,3-benzodioxol-5-ylcarbamoyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraen-14-yl]phenyl] acetate](/img/structure/B15173853.png)

![2-Oxo-3-[2-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B15173863.png)

